Setiptiline maleate

概要

説明

「MO-8282」として知られる化合物は、科学的にはマレイン酸セチプチリンと呼ばれます。これは、ノルアドレナリン作動性および特異的セロトニン作動性抗うつ剤として作用するテトラサイクリック抗うつ剤です。 マレイン酸セチプチリンは主に、セロトニン受容体拮抗薬およびノルエピネフリン再取り込み阻害薬として使用されます .

準備方法

合成経路および反応条件

マレイン酸セチプチリンは、テトラサイクリック構造の形成を含む一連の化学反応を通じて合成できます。合成は通常、制御された条件下で適切な前駆体の環化を含みます。 最終生成物は、次にマレイン酸を使用してマレイン酸塩の形に変換されます .

工業的生産方法

マレイン酸セチプチリンの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、テトラサイクリックコア構造の調製、それに続く精製、およびマレイン酸塩への変換が含まれます。 最終生成物は、医薬品基準を満たすために厳格な品質管理を受けます .

化学反応の分析

反応の種類

マレイン酸セチプチリンは、次のものを含むさまざまな化学反応を受けます。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体を形成する可能性があります。

還元: 還元反応は、マレイン酸セチプチリンを還元形に変換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成された主な生成物

科学研究の用途

マレイン酸セチプチリンは、次のものを含む幅広い科学研究の用途があります。

化学: テトラサイクリック構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: セロトニンおよびノルエピネフリン経路に対する効果について調査されています。

医学: うつ病やその他の気分障害の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Setiptiline maleate is a maleate salt of setiptiline, obtained through the reaction of setiptiline with maleic acid . It functions as both an alpha-adrenergic antagonist and a serotonergic antagonist . This compound, also known as MO-8282 maleate, is a tetracyclic antidepressant (TeCA) . First commercialized in Japan in 1989 by Mochida, this compound is primarily used in the treatment of depression .

Scientific Research Applications

This compound has been studied for its antidepressant effects and its interactions with various receptors in the brain . The primary applications in scientific research revolve around its pharmacological properties and clinical efficacy in treating depressive disorders .

Pharmacological Actions

- Receptor Antagonism: this compound acts as an antagonist at α2 adrenergic receptors and serotonin receptors . This antagonism is believed to relieve presynaptic inhibition of adrenergic neurotransmission, leading to an increased release of noradrenaline into the synapse. Additionally, the antagonism of serotonin receptors may upregulate these receptors, potentially increasing serotonergic signaling . It also acts as a norepinephrine reuptake inhibitor and an inverse agonist/antagonist at H1 receptors .

- Neurotransmitter Effects: As a noradrenergic and specific serotonergic antidepressant (NaSSA), this compound influences both noradrenergic and serotonergic neurotransmission .

Clinical Applications

- Treatment of Depression: this compound is used to alleviate symptoms of major depressive disorder . Clinical studies and trials have been conducted to evaluate its effectiveness in comparison to other antidepressants .

- Steady-State Plasma Levels: Research has examined the impact of age on the steady-state plasma levels of this compound in depressed patients. A study involving 45 subjects aged 22-86 years found a significant correlation between plasma levels and daily dose .

- Long-Term Treatment Effects: Studies on long-term treatments with this compound have shown significant effects on neurotransmitter levels and behavioral outcomes. For example, a study compared the effects of L-tryptophan and this compound on rats .

作用機序

マレイン酸セチプチリンは、セロトニン受容体を拮抗し、ノルエピネフリンの再取り込みを阻害することによって効果を発揮します。この二重作用は、シナプス間隙のセロトニンとノルエピネフリンのレベルを増加させ、神経伝達を強化し、うつ症状を軽減します。 この化合物は、α2アドレナリン受容体とセロトニン受容体を特異的に標的とし、アドレナリン作動性およびセロトニン作動性シグナル伝達の増加につながります .

類似化合物との比較

類似化合物

アミトリプチリン: 同様の作用機序を持つもう1つのテトラサイクリック抗うつ剤。

ノルトリプチリン: ノルエピネフリンの再取り込みも阻害する三環系抗うつ剤。

独自性

マレイン酸セチプチリンは、セロトニン受容体拮抗作用とノルエピネフリン再取り込み阻害作用の特定の組み合わせがユニークです。 この二重作用は、独自の治療プロファイルを備えており、他の抗うつ剤に反応しない特定の種類のうつ病の治療に効果的です .

生物活性

Setiptiline maleate is a tetracyclic antidepressant (TeCA) that has garnered attention for its unique pharmacological profile, particularly in the treatment of depressive disorders. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound, also known as teciptiline, is primarily used for its antidepressant properties. It acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) and has been shown to interact with various neurotransmitter systems, including adrenergic and serotonergic receptors.

Chemical Structure

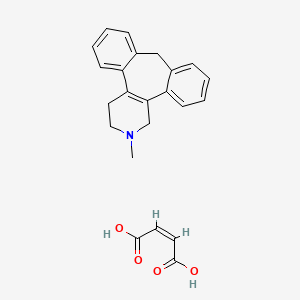

- Molecular Formula : C23H23NO4

- CAS Registry Number : 85650-57-3

This compound exhibits its effects through multiple pathways:

- Adrenergic Receptor Antagonism :

- Serotonin Receptor Interaction :

- Acetylcholinesterase Inhibition :

Behavioral Studies

In animal models, setiptiline has demonstrated various behavioral effects:

- Ambulation and Motor Activity : Exhibited weak stimulatory effects on ambulation in rats .

- Forced Swim Test : Shortened the duration of immobility in forced swim tests, indicating potential antidepressant-like effects .

- Catalepsy and Yawning Reduction : Inhibited catalepsy induced by haloperidol and reduced yawning induced by physostigmine .

Receptor Binding Affinity

The binding affinity of setiptiline for various receptors is summarized in the following table:

| Receptor Type | K_i (nM) | Species | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | >10,000 | Rat | |

| Norepinephrine Transporter (NET) | 220 | Rat | |

| Dopamine Transporter (DAT) | >10,000 | Rat | |

| 5-HT1A | ND | ND | ND |

Clinical Implications

This compound has been investigated in various clinical settings:

- Depressive Disorders : It has been approved for treating depressive disorders in Japan since June 30, 1989 . Its efficacy is attributed to its unique receptor profile compared to traditional tricyclic antidepressants.

- Case Studies : A notable study involving 31 patients with chronic depression indicated that combining homeopathic treatments with standard antidepressants led to significant improvements in patient outcomes . Although setiptiline was not the sole focus of this study, it highlights the importance of integrative approaches in managing depression.

Recent Research Findings

Recent studies have further elucidated the pharmacodynamics of setiptiline:

特性

IUPAC Name |

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPIBVPBCWBXIU-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85650-57-3 | |

| Record name | 1H-Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setiptiline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETIPTILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VOZ30EO2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。